molecular formula C21H17NO4S B1341893 (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(thiophen-2-yl)acetic acid CAS No. 208259-66-9

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(thiophen-2-yl)acetic acid

Cat. No. B1341893
M. Wt: 379.4 g/mol
InChI Key: DOQXSEXNUPRHPV-IBGZPJMESA-N
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Description

“®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(thiophen-2-yl)acetic acid” is a chemical compound with the CAS Number 208259-66-9 . It has a molecular weight of 393.46 . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C22H19NO4S/c24-21(25)20(12-14-6-5-11-28-14)23-22(26)27-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-11,19-20H,12-13H2,(H,23,26)(H,24,25)/t20-/m1/s1 . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .

Scientific Research Applications

Synthesis and Chemical Properties

The compound has been explored in the synthesis and structural characterization of derivatives, demonstrating its utility as a foundational chemical for generating new substances with potential pharmacological properties. For instance, Safonov, Panasenko, and Knysh (2017) synthesized a series of novel 2-((4-(R-amino)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetic acids salts, showcasing the compound's versatility in creating new drugs with competitive advantages over foreign counterparts (Safonov, Panasenko, & Knysh, 2017).

Biochemical Analysis and Fluorescent Labeling

The compound's derivatives exhibit significant fluorescence properties, making them suitable for biochemical analysis and fluorescent labeling. For example, Hirano et al. (2004) reported the synthesis of a novel fluorophore derived from a related compound, demonstrating strong fluorescence across a wide pH range, indicating its potential for biomedical analysis and labeling (Hirano, Hamase, Fukuda, Tomita, & Zaitsu, 2004).

Self-Assembled Structures for Material Science

In material science, the compound has been used to study self-assembled structures. Gour et al. (2021) explored the self-assembling properties of Fmoc modified aliphatic amino acids, which could lead to novel architectural designs for specific functions in materials science (Gour, Koshti, Naskar, Kshtriya, & Narode, 2021).

Biosensor Applications

Furthermore, the compound has applications in developing biosensors. Soylemez et al. (2013) conducted a study on electrochemical copolymerization of a monomer derived from the compound, which was used as a matrix for cholesterol biosensing, demonstrating its potential in biosensor applications (Soylemez, Kanik, Nurioglu, Akpinar, & Toppare, 2013).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-thiophen-2-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO4S/c23-20(24)19(18-10-5-11-27-18)22-21(25)26-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-11,17,19H,12H2,(H,22,25)(H,23,24)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOQXSEXNUPRHPV-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC=CS4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](C4=CC=CS4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80592357
Record name (2R)-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)(thiophen-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80592357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(thiophen-2-yl)acetic acid

CAS RN

208259-66-9
Record name (2R)-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)(thiophen-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80592357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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